

Application Note: Comprehensive NMR Characterization of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

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Compound of Interest

Compound Name: (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

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Abstract

This application note provides a detailed guide for the complete structural elucidation of **(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone**, a complex natural product derivative, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a comprehensive methodology, from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including ^1H , ^{13}C , Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of complex organic molecules. The protocols and interpretive strategies outlined herein are designed to ensure scientific rigor and data integrity.

Introduction: The Imperative for Unambiguous Structural Elucidation

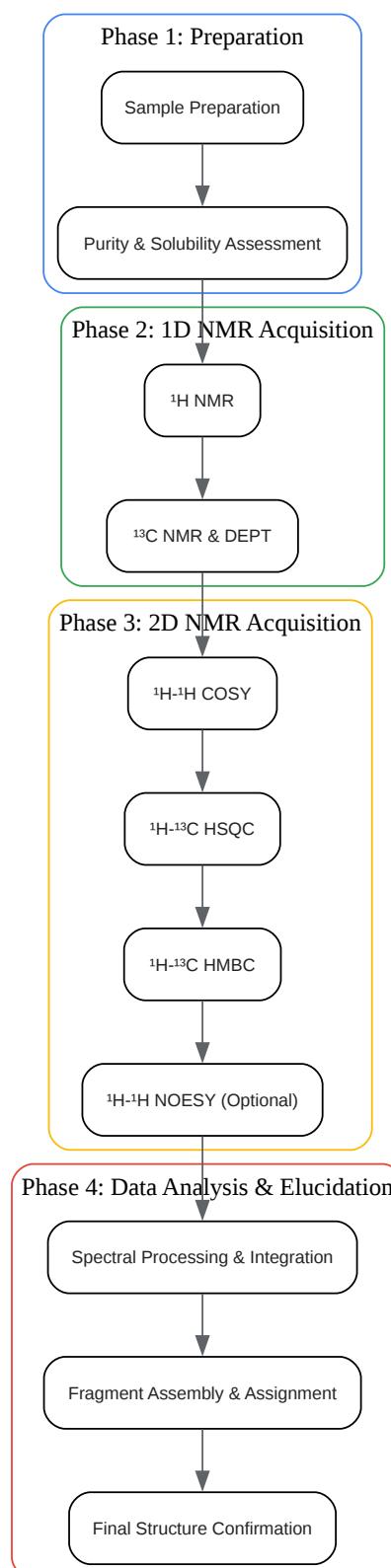
(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is a derivative of the khellactone class of natural products, which are known for their diverse biological activities. The precise arrangement of atoms and stereochemistry is paramount to a molecule's function and potential as a therapeutic agent. Therefore, unambiguous structural characterization is a critical step in natural product

research and drug development.^{[1][2]} Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure of organic compounds in solution.^{[3][4][5]} This application note details the systematic application of a multi-dimensional NMR strategy to fully characterize the title compound.

The core principle of NMR spectroscopy involves the interaction of atomic nuclei with an external magnetic field.^{[3][4]} By analyzing the resonance frequencies and couplings between nuclei, one can deduce the chemical environment of each atom and piece together the molecular structure.^{[5][6]} This guide will walk through the logical progression of experiments that build upon each other to provide a complete and validated structural assignment.

Experimental Workflow: A Strategic Approach

The comprehensive NMR characterization of a novel or complex molecule follows a logical and systematic workflow. This ensures that the maximum amount of information is extracted from the sample in an efficient manner.

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